1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as CPI-637, is a small-molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Acetylcholinesterase Inhibition
A study explored the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize the spacer length and test compounds with greater conformational flexibility. This research suggests potential applications in designing acetylcholinesterase inhibitors, with findings indicating that certain modifications can lead to compounds of comparable potency to previously studied structures. The results highlight the role of specific structural elements in facilitating high inhibitory activities, suggesting potential relevance for designing new inhibitors based on the 1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea scaffold (Vidaluc et al., 1995).
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives, including corrosion inhibition performance on mild steel in acidic environments, demonstrates the utility of these compounds in protecting metals from corrosion. This study provides insights into the mechanisms of corrosion inhibition, showing that specific urea derivatives can form protective layers on metal surfaces, potentially including those related to the structure of this compound. The effectiveness of these inhibitors was linked to their adsorption and interaction with the metal surface, offering a foundation for developing novel corrosion inhibitors based on urea derivatives (Mistry et al., 2011).
Synthetic Chemistry Applications
In synthetic chemistry, urea and thiourea derivatives have been investigated for their reactivity and applications in synthesizing heterocyclic compounds. Studies focusing on the rearrangement of o-cyclopropylphenylureas and o-cyclopropylphenylthioureas under acidic conditions reveal pathways to form benzoxazines and benzothiazines. These findings underscore the versatility of urea derivatives in organic synthesis, providing methods to access various heterocyclic structures that could include modifications of the this compound molecule (Fedotov et al., 2008).
properties
IUPAC Name |
1-cyclopropyl-1-(2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c18-17(19,20)14-5-1-2-6-15(14)21-16(23)22(12-7-8-12)10-9-13-4-3-11-24-13/h1-6,11-12H,7-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSJQGHNLNYIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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